molecular formula C13H14ClFO3 B1529258 Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate CAS No. 1408992-02-8

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate

Cat. No. B1529258
CAS RN: 1408992-02-8
M. Wt: 272.7 g/mol
InChI Key: ZPGSDTSYZMJXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is a chemical compound with the molecular formula C13H14ClFO3 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is 272.70 . The InChI Code is 1S/C9H8ClFO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate are not specified .

Scientific Research Applications

Structural Modification in Pharmaceutical Compounds

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is involved in the structural modification of pharmaceutical compounds. For instance, it has been used in the synthesis of ofloxacin analogs, highlighting its role in the development of new pharmaceutical drugs (Rádl, Kovářová, Moural, & Bendová, 1991).

Environmental Studies

Research on compounds like Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate contributes to understanding the environmental impact of various chemicals. For instance, studies on parabens, which are structurally similar, reveal their presence in water and potential as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).

Gas/Vapor Separation

In the field of gas and vapor separation, Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate-related research involves the development of materials for selective adsorption. For example, research on rare-earth metal-organic frameworks (MOFs) showcases the importance of such compounds in creating materials with specific adsorption properties (Xue et al., 2015).

Antioxidant Properties

Studies have explored the antioxidant properties of various compounds, where derivatives of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate may play a role. For instance, research on walnut kernels indicates the potential for such compounds to possess significant antioxidant activities (Zhang, Liao, Moore, Wu, & Wang, 2009).

Synthesis of Heterocycles

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is key in synthesizing a wide range of heterocycles, which are crucial in pharmaceutical and chemical industries. This showcases its versatility as a chemical intermediate (Honey, Pasceri, Lewis, & Moody, 2012).

Material Science

In material science, Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate-related compounds are used in designing materials with specific properties like phase transitions in liquid crystals (Milewska, Drzewiński, Czerwiński, & Dąbrowski, 2015).

Solvent Effects and Solubility Studies

Understanding the solubility and solvent effects of compounds is crucial in various applications, including pharmaceutical formulations. Research on similar compounds helps in predicting and manipulating solubility behaviors (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Photodegradation Studies

Studies on photodegradation, particularly of parabens, contribute to understanding the environmental impact and degradation pathways of chemicals like Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Novel Synthetic Methods

Research also focuses on novel synthetic methods involving Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate, which are essential for efficient and sustainable chemical synthesis (Kudo, Furuta, & Sato, 1996).

Extraction Methods

Developing extraction methods for compounds, including those structurally related to Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate, is crucial for analytical and environmental studies (Villar-Navarro, Moreno-Carballo, Fernández-Torres, Callejón-Mochón, & Bello‐López, 2016).

Antioxidant Activity in Natural Products

Exploring the antioxidant activity in natural products, such as propolis, is another area where related compounds are studied, indicating their potential in nutraceuticals and health-related applications (Yang, Dong, Du, Shi, Peng, & Li, 2011).

Drug Synthesis

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate is also involved in the synthesis of drugs like dabigatran etexilate, showcasing its role in the development of new therapeutic agents (Liu, Zhang, Cai, Xu, & Shen, 2012).

Solubility and Pharmaceutical Interpretation

Understanding the solubility of compounds, including parabens, is critical for pharmaceutical formulation and drug delivery system design (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).

Catalysis in Chemical Synthesis

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate-related research includes exploring catalysis in chemical synthesis, as seen in studies on coumarin synthesis (Potdar, Mohile, & Salunkhe, 2001).

Chemical Structure and Interactions

Research also delves into the chemical structure and interactions of related compounds, aiding in understanding molecular behaviors and properties (Dehua & Xiaoyan, 2008).

Continuous-Flow Processes in Drug Synthesis

Continuous-flow processes in drug synthesis, involving compounds like Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate, are important for improving efficiency and safety in pharmaceutical manufacturing (Guo, Yu, & Su, 2020).

Polymer Degradation Studies

Understanding polymer degradation, including studies on poly(ethylene terephthalate) and poly(butylene terephthalate), is essential for material science and environmental sustainability. Research in this area may involve derivatives or analogs of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate (Botelho, Queirós, Liberal, & Gijsman, 2001).

Antitumor Activity of Derivatives

The synthesis and evaluation of amino acid ester derivatives containing active pharmaceutical ingredients, such as 5-fluorouracil, indicate the potential of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate in cancer therapy (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Synthesis of Beta-Blockers

Research on the synthesis of new (arylcarbonyloxy)aminopropanol derivatives for potential use as beta-blockers showcases the applicability of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate in medicinal chemistry (Tengler, Kapustíková, Stropnický, Mokrý, Oravec, Csöllei, & Jampílek, 2013).

Safety and Hazards

The safety and hazards of Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate are not specified .

properties

IUPAC Name

ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO3/c1-3-9(13(17)18-4-2)12(16)10-6-5-8(15)7-11(10)14/h5-7,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGSDTSYZMJXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=C(C=C(C=C1)F)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloro-4-fluorobenzoyl)butanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.